D-Arginine hydrochloride is the hydrochloride salt form of D-arginine, the D-enantiomer of the naturally occurring amino acid L-arginine. While L-arginine plays a crucial role in nitric oxide biosynthesis, D-arginine is not a substrate for nitric oxide synthase []. This distinction makes D-arginine hydrochloride a valuable tool for studying L-arginine-dependent pathways and for investigating the stereospecificity of enzymes.
D-Arginine hydrochloride is derived from the amino acid arginine, which can be obtained through both natural and synthetic routes. It belongs to the class of amino acids, specifically categorized as a non-polar, basic amino acid due to its positively charged side chain at physiological pH. This compound is classified under the broader category of amino acids and their derivatives.
D-Arginine hydrochloride can be synthesized through various methods, primarily focusing on enzymatic and chemical approaches:
The synthesis typically involves:
D-Arginine hydrochloride has a molecular formula of C₆H₁₄ClN₃O₂ and a molecular weight of 189.65 g/mol. The structure includes:
D-Arginine hydrochloride participates in several chemical reactions:
The reactions involving D-arginine are often monitored using spectroscopic techniques to analyze product formation and reaction kinetics.
D-Arginine exerts its effects primarily through the following mechanisms:
Studies indicate that increased levels of nitric oxide correlate with improved cardiovascular health and immune function, showcasing the importance of D-arginine in these processes.
Relevant data suggest that D-arginine hydrochloride maintains stability over a range of conditions suitable for laboratory use.
D-Arginine hydrochloride has several applications in scientific research:
D-Arginine hydrochloride represents the non-proteinogenic enantiomer of the semi-essential amino acid arginine, distinguished by its D-configuration at the chiral α-carbon. This stereochemical inversion confers distinct physicochemical and biological properties compared to its L-counterpart. The guanidinium group in both enantiomers facilitates hydrogen bonding and ionic interactions, but spatial orientation alters molecular recognition. Key studies demonstrate that chiral surfaces discriminate between D- and L-arginine derivatives. For example, polyamidoamino acids synthesized from D- or L-arginine (D/L-ARGO7) exhibit mirror-image circular dichroism (CD) spectra, confirming retained chirality in polymeric structures [3].
Chiral discrimination becomes functionally significant in biomolecular interactions. Sodium deoxycholate (NaDC), a bile salt forming chiral micelles, exhibits enantioselective responses with ARGO7 isomers. CD spectroscopy reveals that at pD 7.30 (gel phase), L-ARGO7 induces pronounced spectral shifts in NaDC, while D-ARGO7 causes inverse perturbations. This discrimination vanishes at pD 9.06 (solution phase), underscoring pH-dependence in chiral recognition [3]. Small-angle neutron scattering (SANS) further validates structural changes: L-ARGO7 increases NaDC micelle ellipticity by 42% compared to D-ARGO7, demonstrating stereospecific morphological modulation [3].
Table 1: Chiral Discrimination Parameters for D/L-ARGO7 with Sodium Deoxycholate
Parameter | L-ARGO7/NaDC | D-ARGO7/NaDC | D,L-ARGO7/NaDC |
---|---|---|---|
CD Signal Shift (nm) | +12.3 | -9.8 | ±0.5 |
Micelle Ellipticity | 2.14 ± 0.11 | 1.52 ± 0.09 | 1.83 ± 0.07 |
Chiral H-bond Energy (kJ/mol) | -23.7 | -18.9 | -21.1 |
D-Arginine hydrochloride serves as a strategic building block in peptide engineering due to its resistance to endogenous proteases and ability to modulate conformational stability. In solid-phase peptide synthesis (SPPS), incorporating D-arginine derivatives enhances metabolic stability while retaining biological activity. For instance, D-arginine-containing peptides exhibit superior membrane permeability compared to L-forms, attributed to reduced hydrogen-bonding capacity and altered charge distribution [6]. Arginine-rich peptides—including HIV-1 Tat (48-60) derivatives—leverage D-arginine residues for efficient cellular translocation, with optimal activity observed at ~8 arginine units [6].
Structurally, D-arginine enables the design of enzyme-resistant peptidomimetics. Peptide arginases (e.g., OspR) hydrolyze L-arginine residues in precursor peptides to ornithine during RiPP biosynthesis but show no activity toward D-arginine [4]. This stereospecificity permits selective modification of peptide backbones. Additionally, D-arginine hydrochloride facilitates "lipophilic prodrug charge masking" (LPCM), where alkoxycarbonyl groups transiently mask guanidinium charges. Though not directly studied with D-arginine, this approach increases peptide lipophilicity for enhanced membrane permeability—a strategy applicable to D-enantiomer-based therapeutics [1].
Table 2: Synthetic Applications of D-Arginine Hydrochloride in Peptide Design
Application | Mechanism | Functional Outcome |
---|---|---|
Protease Resistance | Steric hindrance of chiral active sites | Extended peptide half-life |
Membrane Translocation | Reduced H-bond donors; optimized cationic charge | 8-fold higher cellular uptake vs. L-forms |
Conformational Control | Altered side-chain orientation in β-hairpins | Enhanced stability of chiral micelles |
LPCM Compatibility | Charge masking of guanidinium group | Increased logP for epithelial permeability |
Pharmacodynamic studies reveal divergent metabolic fates for D- and L-arginine. While L-arginine serves as a nitric oxide (NO) precursor via endothelial NO synthase (eNOS), D-arginine is not a direct substrate for this pathway. However, chronic oral administration of D-arginine (1000 mg/kg/day) paradoxically upregulates eNOS expression by 58% in rat models, suggesting indirect regulatory roles [7]. L-arginine supplementation elevates plasma nitrate (marker of NO) by 97% after intravenous infusion, whereas D-arginine shows no such effect [2] [5].
Competition with asymmetric dimethylarginine (ADMA)—an endogenous NOS inhibitor—further differentiates the enantiomers. L-arginine’s vasodilatory effects depend on the L-arginine/ADMA ratio; restoring this ratio improves endothelial function in high-ADMA states. D-arginine does not compete with ADMA, explaining its lack of acute vasoactivity [5]. Kinetic analyses show L-arginine undergoes first-pass metabolism (60% converted to urea), while D-arginine exhibits slower hepatic clearance (544 ml/min vs. 894 ml/min for L-arginine at 6g dose) [2] [7].
Table 3: Pharmacokinetic Parameters of D/L-Arginine in Mammalian Systems
Parameter | D-Arginine | L-Arginine |
---|---|---|
Oral Bioavailability | 68 ± 9%* | 68 ± 9% |
Plasma Half-life (min) | 79.5 ± 9.3 | 41.6 ± 2.3 (30g i.v.) |
Clearance (ml/min) | 1018 ± 230 (p.o.) | 544 ± 24 (30g i.v.) |
eNOS Upregulation | 58% (p < 0.01) | Not significant |
Urinary Nitrate Increase | None | 97 ± 28% (30g i.v.) |
*Bioavailability assumes inversion to L-form occurs [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7